

4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetoxy-3-methoxycinnamic acid

Cat. No.: B1236988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a synthetic derivative of ferulic acid. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous natural phenolic compound found in various plant sources and is well-documented for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The acetylation of the phenolic hydroxyl group in ferulic acid to form **4-acetoxy-3-methoxycinnamic acid** is a chemical modification that may alter its physicochemical properties, such as lipophilicity, which in turn could influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of **4-acetoxy-3-methoxycinnamic acid**, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, largely extrapolated from its parent compound, ferulic acid.

Chemical and Physical Properties

4-Acetoxy-3-methoxycinnamic acid is the acetate ester of ferulic acid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2596-47-6	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₅	[2]
Molecular Weight	236.22 g/mol	[2]
IUPAC Name	(2E)-3-[4-(acetoxy)-3-methoxyphenyl]prop-2-enoic acid	
Appearance	White flaky crystal	[1]
Melting Point	195-199 °C	[1]
Solubility	Soluble in anhydrous alcohol	[1]

Synthesis

The synthesis of **4-acetoxy-3-methoxycinnamic acid** is typically achieved through the acetylation of ferulic acid. The following protocol is based on a reported method for the synthesis of acetyl ferulic acid.[\[1\]](#)

Experimental Protocol: Acetylation of Ferulic Acid

Materials:

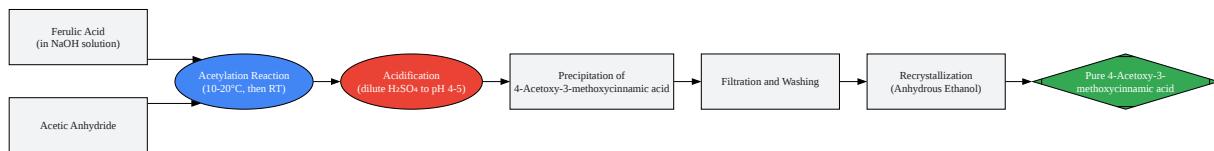
- Ferulic acid
- Sodium hydroxide (NaOH)
- Acetic anhydride
- Sulfuric acid (dilute)
- Anhydrous ethanol
- Distilled water

Procedure:

- Dissolve ferulic acid (0.010 mol, 1.94 g) and sodium hydroxide (0.046 mol, 1.84 g) in water at 10 °C with stirring.
- To this solution, add acetic anhydride (0.013 mol, 1.2 ml) dropwise.
- After the addition is complete, stir the mixture for 10 minutes at 20 °C, followed by 20 minutes at room temperature.
- Adjust the pH of the solution to 4-5 using dilute sulfuric acid. This will cause a white precipitate to form.
- Collect the precipitate by filtration and wash it thoroughly with cold water.
- Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of **4-acetoxy-3-methoxycinnamic acid**.^[1]

Expected Yield: Approximately 71%^[1]

Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Acetoxy-3-methoxycinnamic acid**.

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of **4-acetoxy-3-methoxycinnamic acid** is limited. However, based on the extensive research on its parent compound, ferulic acid, and general principles of how acetylation can modify the activity of phenolic compounds, we can infer its potential therapeutic applications. Acetylation can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and potentially improve its bioavailability.

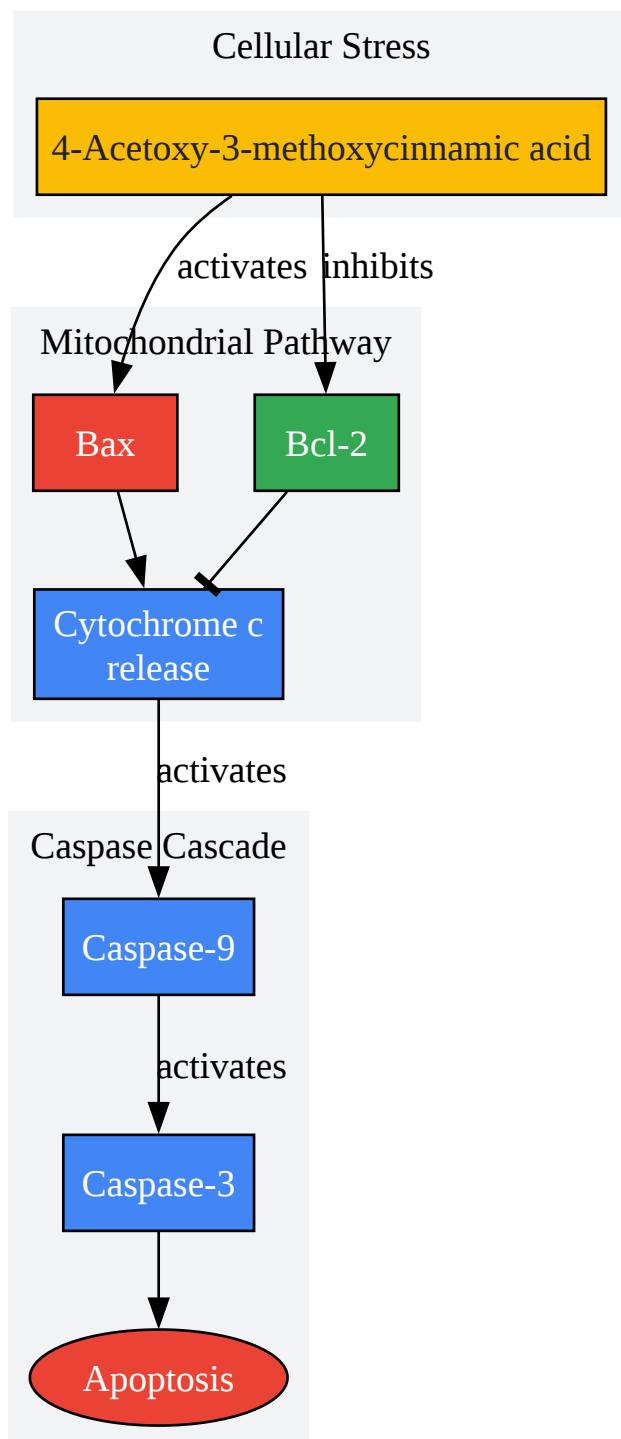
Potential Anticancer Activity

Ferulic acid has demonstrated anticancer properties by modulating various cellular signaling pathways, inducing apoptosis, and inhibiting tumor growth.^[3] It is plausible that **4-acetoxy-3-methoxycinnamic acid** retains or possesses enhanced anticancer activity.

Potential Mechanisms of Action (Inferred from Ferulic Acid):

- **Induction of Apoptosis:** Ferulic acid has been shown to induce apoptosis in cancer cells.^[3] This process is a regulated form of cell death crucial for eliminating damaged or cancerous cells. The intrinsic apoptotic pathway is a likely target.
- **Cell Cycle Arrest:** By interfering with the cell cycle, the compound could halt the proliferation of cancer cells.

Hypothetical Apoptosis Signaling Pathway:



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Caption: Hypothetical apoptosis induction by **4-acetoxy-3-methoxycinnamic acid**.

Potential Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory effects.[\[4\]](#) Studies on ferulic acid have shown that it can suppress the production of pro-inflammatory mediators.[\[5\]](#)

Potential Mechanisms of Action (Inferred from Ferulic Acid):

- Inhibition of Pro-inflammatory Enzymes: Ferulic acid can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[\[3\]](#)
- Modulation of Inflammatory Signaling Pathways: It has been shown to block the activation of the NLRP3 inflammasome and induce autophagy.[\[5\]](#)

Potential Neuroprotective Activity

Ferulic acid and other cinnamic acid derivatives have been investigated for their neuroprotective effects against various neurotoxic insults.[\[6\]](#)[\[7\]](#)

Potential Mechanisms of Action (Inferred from Ferulic Acid and Related Compounds):

- Antioxidant Effects: By scavenging reactive oxygen species (ROS), the compound could protect neuronal cells from oxidative stress-induced damage.
- Modulation of Neuronal Signaling: It may interfere with pathways involved in neuronal cell death, such as those initiated by glutamate excitotoxicity.[\[8\]](#)

Quantitative Data

Specific quantitative data for **4-acetoxy-3-methoxycinnamic acid** is not readily available in the public domain. The following table presents data for related cinnamic acid derivatives to provide a context for the potential potency.

Compound/Derivative	Cell Line(s)	Assay Type	IC ₅₀ Value(s)	Reference
A coumarin-cinnamic acid hybrid (Cpd 4)	HL60, MCF-7, A549	MTT Assay	8.09, 3.26, 9.34 μ M	[9]
Thiazolidinedione derivative (PZ-11)	MCF-7	Cytotoxicity Assay	17.35 μ M	[10]
A pyranoindole derivative (4a)	Huh7	Anti-cancer Assay	4.29 μ M	[11]

Pharmacokinetics

There is no specific pharmacokinetic data available for **4-acetoxy-3-methoxycinnamic acid**. However, studies on ferulic acid in rats can provide some insights. Ferulic acid is rapidly absorbed and also rapidly cleared from the body.[12][13] The acetylation of the hydroxyl group in **4-acetoxy-3-methoxycinnamic acid** increases its lipophilicity, which could potentially lead to:

- Increased absorption: Enhanced ability to cross the intestinal wall.
- Altered distribution: Potentially greater distribution into tissues, including the brain.
- Modified metabolism: The acetyl group may be hydrolyzed in vivo to release ferulic acid, making **4-acetoxy-3-methoxycinnamic acid** a potential prodrug.

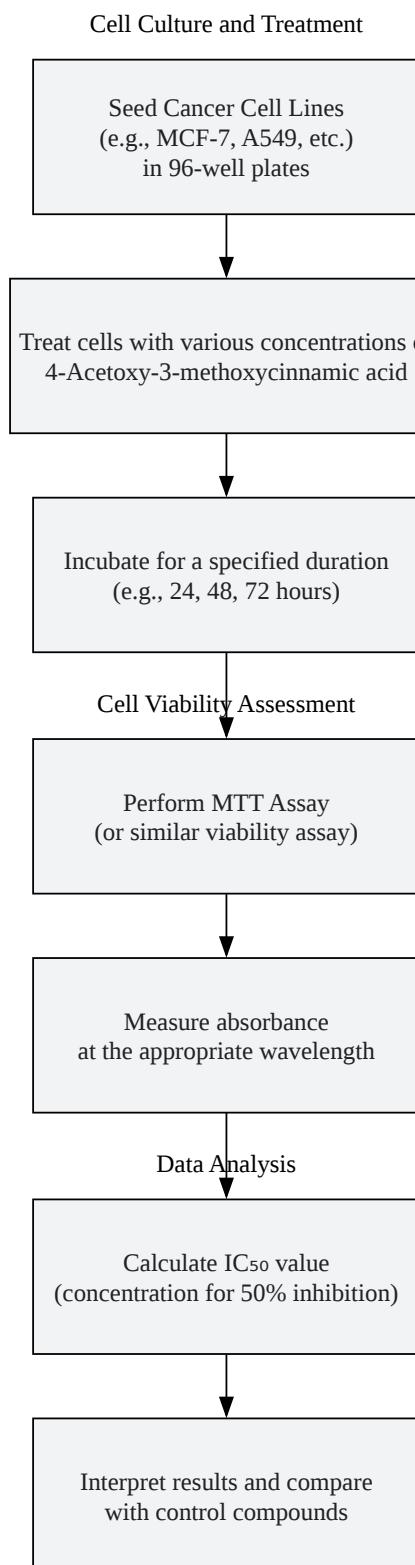
Pharmacokinetic Parameters of Ferulic Acid in Rats (for reference):

Administration Route	Dose (mg/kg)	C _{max} (mg/L)	T _{max} (h)	AUC _{0-t} (min·mg/L)	Reference
Intragastric	20	12.20 ± 2.46	-	281.47 ± 46.76	[14]
Oral	10	8.17	0.03	2594.45 (h·ng/mL)	[15]
Intravenous	2	-	-	-	[13]
Intravenous	10	-	-	-	[13]

Experimental Protocols and Workflows

In Vitro Anticancer Activity Screening

The following is a generalized workflow for assessing the anticancer activity of a test compound like **4-acetoxy-3-methoxycinnamic acid**.



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Caption: General workflow for in vitro anticancer drug screening.

Protocol for MTT Assay:

- Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **4-acetoxy-3-methoxycinnamic acid** and a vehicle control.
- Incubate the plate for the desired time period (e.g., 48 hours).
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[16]
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

4-Acetoxy-3-methoxycinnamic acid is a derivative of the well-studied natural compound, ferulic acid. While direct research on this acetylated form is limited, its chemical relationship to ferulic acid suggests a strong potential for similar or even enhanced biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The increased lipophilicity due to acetylation may improve its pharmacokinetic profile, making it an interesting candidate for further investigation in drug development. The protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this compound. Further in-depth studies are warranted to fully characterize its biological activities, mechanisms of action, and pharmacokinetic properties.

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- To cite this document: BenchChem. [4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236988#what-is-4-acetoxy-3-methoxycinnamic-acid>

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